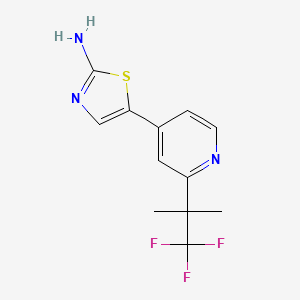5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
CAS No.: 1395492-61-1
Cat. No.: VC2964182
Molecular Formula: C12H12F3N3S
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1395492-61-1 |
|---|---|
| Molecular Formula | C12H12F3N3S |
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | 5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C12H12F3N3S/c1-11(2,12(13,14)15)9-5-7(3-4-17-9)8-6-18-10(16)19-8/h3-6H,1-2H3,(H2,16,18) |
| Standard InChI Key | JMRDKEXLAAFMLW-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=NC=CC(=C1)C2=CN=C(S2)N)C(F)(F)F |
| Canonical SMILES | CC(C)(C1=NC=CC(=C1)C2=CN=C(S2)N)C(F)(F)F |
Introduction
Chemical Properties and Structure
Basic Chemical Information
5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1395492-61-1 |
| Molecular Formula | C12H12F3N3S |
| Molecular Weight | 287.31 g/mol |
| SMILES Notation | CC(C)(C1=NC=CC(=C1)C1=CN=C(N)S1)C(F)(F)F |
| Storage Conditions | 2-8 degrees Celsius |
| Purity (Commercial) | ≥95% |
The compound is identified in chemical databases and commercial catalogs with consistent information regarding its structure and properties .
Structural Features
The compound consists of several key structural elements:
-
A thiazole ring with an amino group at the 2-position
-
A pyridine ring connected to the thiazole at the 5-position
-
A 1,1,1-trifluoro-2-methylpropan-2-yl substituent at the 2-position of the pyridine ring
The 2-aminothiazole portion of the molecule is particularly noteworthy, as this functional group appears in various biologically active compounds and pharmaceuticals. The amino group at the 2-position of the thiazole ring can participate in hydrogen bonding, which may be important for interactions with biological targets .
The trifluoromethyl group (CF3) in the compound is known to enhance lipophilicity, metabolic stability, and binding affinity. This group can also affect the electronic properties of the molecule, influencing its reactivity and interactions with biological targets .
Physical Properties
Based on its structure, 5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine is expected to be a crystalline solid. The presence of both hydrophilic (amino group, nitrogen atoms in heterocycles) and hydrophobic (trifluoromethyl group, alkyl groups) moieties suggests a balanced lipophilicity profile that may be favorable for drug-like properties.
The compound is typically stored at 2-8 degrees Celsius, indicating potential sensitivity to higher temperatures and the need for proper storage conditions to maintain stability .
Chemical Reactivity
The reactivity of the compound is largely determined by its functional groups:
-
The 2-amino group on the thiazole ring can undergo typical amine reactions such as acylation, alkylation, and condensation reactions.
-
The pyridine nitrogen can act as a hydrogen bond acceptor and may participate in coordination with metals.
-
The thiazole ring can undergo various electrophilic and nucleophilic substitution reactions, although the presence of the amino group and the pyridine ring will influence the reactivity.
-
The trifluoromethyl group is generally chemically inert but influences the electronic properties of the molecule.
These reactivity patterns suggest potential for chemical modifications to optimize properties for specific applications or to create derivatives with enhanced biological activities.
| Conformation | Key Interaction | Effect on Activity |
|---|---|---|
| Conformation 1 | Sulfur-nitrogen interaction | Potentially active |
| Conformation 2 | Intramolecular hydrogen bonding and sulfur-oxygen interaction | Stable but may reduce activity |
| Conformation 3 | Electron pair repulsion | Decreases activity |
| Conformation 4 | Linear structure | May alter binding mode |
Related Compounds and Structure-Activity Relationships
Structurally Similar Compounds
Several structurally similar compounds have been identified and characterized, including:
-
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine (CAS: 1357476-69-7)
-
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine (CAS: 1217486-93-5)
-
N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)-1H-imidazole-1-carboxamide (CAS: 1357476-70-0)
-
(S)-N1-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)-pyridin-4-yl)thiazol-2-yl)pyrrolidine-1,2-dicarboxamide
Comparison of Properties
The following table compares key properties of these related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine | C12H12F3N3S | 287.31 | 1395492-61-1 |
| 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine | C13H14F3N3S | 301.34 | 1357476-69-7 |
| 4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine | C12H11ClF3N3S | 321.75 | 1217486-93-5 |
| N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)-1H-imidazole-1-carboxamide | C17H16F3N5OS | 395.4 | 1357476-70-0 |
These structural variations provide opportunities for structure-activity relationship studies and the development of compounds with optimized properties for specific applications.
Structure-Activity Relationship Insights
Research on related compounds has provided several insights into structure-activity relationships for this class of molecules:
-
The conformation of the molecule, particularly the orientation of the thiazole and pyridine rings relative to each other, significantly influences biological activity
-
Intramolecular interactions, such as sulfur-nitrogen nonbonding interactions and hydrogen bonding, play crucial roles in stabilizing active conformations
-
The substitution pattern on the thiazole ring can significantly affect biological activity
For example, research mentions that compounds with a nitrogen atom at the 5-position of the ring showed decreased activity, suggesting that the precise arrangement of atoms in these heterocyclic systems is critical for biological function .
Studies also suggest that the presence of small substituents like fluorine at specific positions can maintain or enhance activity, while larger substituents may cause conformational changes that reduce activity . This highlights the importance of steric factors in determining the biological properties of these compounds.
| Structural Modification | Effect on Activity | Potential Mechanism |
|---|---|---|
| Methyl at 4-position of thiazole | Variable effects | Influences conformation and binding |
| Chloro at 4-position of thiazole | May enhance activity | Electronic effects and binding affinity |
| 5-fluorine on pyrimidine/pyridine | Maintained activity | Small size prevents conformational disruption |
| 5-methyl on pyrimidine/pyridine | Decreased activity | Steric hindrance with neighboring groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume